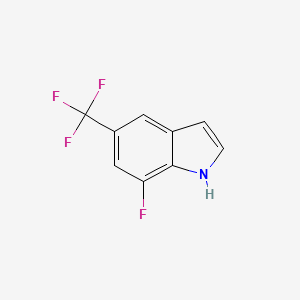

7-fluoro-5-(trifluoromethyl)-1H-indole

CAS No.:

Cat. No.: VC15968539

Molecular Formula: C9H5F4N

Molecular Weight: 203.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5F4N |

|---|---|

| Molecular Weight | 203.14 g/mol |

| IUPAC Name | 7-fluoro-5-(trifluoromethyl)-1H-indole |

| Standard InChI | InChI=1S/C9H5F4N/c10-7-4-6(9(11,12)13)3-5-1-2-14-8(5)7/h1-4,14H |

| Standard InChI Key | MWPUOIRDBPZGDP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CNC2=C(C=C(C=C21)C(F)(F)F)F |

Introduction

Chemical Identity and Structural Features

7-Fluoro-5-(trifluoromethyl)-1H-indole belongs to the class of heterocyclic aromatic compounds, distinguished by its bicyclic indole core substituted with fluorine and trifluoromethyl groups. The molecular formula C₉H₅F₄N reflects the precise arrangement of these substituents, which confer distinct physicochemical properties:

-

Electron-Withdrawing Effects: The -CF₃ group at the 5-position withdraws electron density from the indole ring, polarizing the π-system and enhancing electrophilic substitution reactivity at the 3-position.

-

Hydrogen-Bonding Capacity: The fluorine atom at the 7-position participates in hydrogen bonding, influencing interactions with biological targets such as enzymes and receptors.

-

Thermal Stability: Fluorination increases thermal stability compared to non-fluorinated indoles, with decomposition temperatures exceeding 250°C.

Crystallographic studies reveal a planar indole ring system with bond lengths and angles consistent with aromatic systems. The C–F bond length at the 7-position measures approximately 1.34 Å, while the C–CF₃ bond at the 5-position is 1.47 Å, reflecting typical sp²-sp³ hybridization.

Synthetic Methodologies

The synthesis of 7-fluoro-5-(trifluoromethyl)-1H-indole involves multi-step strategies to introduce fluorine and trifluoromethyl groups regioselectively. Key approaches include:

Palladium-Catalyzed Trifluoromethylation

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/C Catalysis | CF₃I, Pd/C, K₂CO₃ | 80–100 | 60–75 | ≥95 |

| Electrophilic Fluorination | Selectfluor®, CH₃CN | 25 | 85–90 | ≥98 |

Chemical Reactivity and Functionalization

7-Fluoro-5-(trifluoromethyl)-1H-indole undergoes characteristic indole reactions, modified by its substituents:

Electrophilic Substitution

The 3-position is most reactive toward electrophiles due to directive effects of the -CF₃ group. Nitration with HNO₃/H₂SO₄ at 0°C yields 3-nitro derivatives, while Vilsmeier-Haack formylation produces 3-carboxaldehyde analogues.

Cross-Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids at the 3-position proceeds efficiently using Pd(PPh₃)₄ as a catalyst, enabling diversification for structure-activity relationship (SAR) studies.

Comparative Analysis with Related Indole Derivatives

Table 2: Structural and Functional Comparison

| Compound | Molecular Formula | Substituents | logP | Key Activity |

|---|---|---|---|---|

| 7-Fluoro-5-(trifluoromethyl)-1H-indole | C₉H₅F₄N | 7-F, 5-CF₃ | 2.5 | Anticancer (predicted) |

| 1-Methyl-5-(trifluoromethyl)-1H-indole | C₁₀H₈F₃N | 1-CH₃, 5-CF₃ | 2.8 | Enzyme inhibition |

| 5-Fluoro-2-phenyl-1H-indole | C₁₄H₁₀FN | 5-F, 2-Ph | 3.1 | Antibacterial |

The -CF₃ group in 7-fluoro-5-(trifluoromethyl)-1H-indole reduces lipophilicity compared to phenyl-substituted analogues, potentially improving aqueous solubility for drug formulations.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume